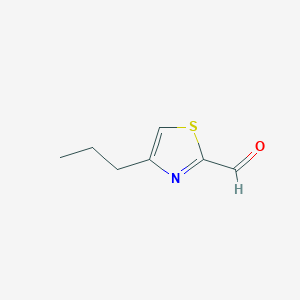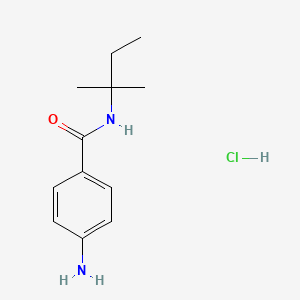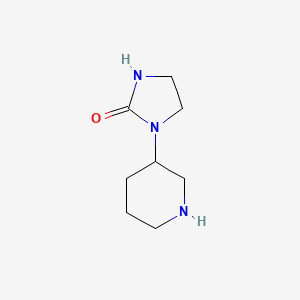
4-Propyl-1,3-thiazole-2-carbaldéhyde
Vue d'ensemble
Description
4-Propyl-1,3-thiazole-2-carbaldehyde is an organic compound with the molecular formula C7H9NOS It belongs to the class of thiazole derivatives, which are known for their diverse chemical and biological properties This compound features a thiazole ring, a propyl group at the 4-position, and an aldehyde functional group at the 2-position
Applications De Recherche Scientifique
4-Propyl-1,3-thiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
Target of Action
Thiazole derivatives, which include 4-propyl-1,3-thiazole-2-carbaldehyde, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence its action and stability in different environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-1,3-thiazole-2-carbaldehyde typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Introduction of Propyl Group: The propyl group can be introduced via alkylation reactions. For instance, 4-bromo-1,3-thiazole can be reacted with propyl magnesium bromide (Grignard reagent) to form 4-propyl-1,3-thiazole.
Formylation: The aldehyde group can be introduced using the Vilsmeier-Haack reaction, where 4-propyl-1,3-thiazole is treated with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to yield 4-Propyl-1,3-thiazole-2-carbaldehyde.
Industrial Production Methods
Industrial production methods for 4-Propyl-1,3-thiazole-2-carbaldehyde would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Propyl-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
Oxidation: 4-Propyl-1,3-thiazole-2-carboxylic acid.
Reduction: 4-Propyl-1,3-thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1,3-thiazole-2-carbaldehyde: Similar structure but with a methyl group instead of a propyl group.
4-Ethyl-1,3-thiazole-2-carbaldehyde: Similar structure but with an ethyl group instead of a propyl group.
4-Butyl-1,3-thiazole-2-carbaldehyde: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
4-Propyl-1,3-thiazole-2-carbaldehyde is unique due to the specific length and hydrophobic nature of the propyl group, which can influence its physical properties and reactivity. This can result in different biological activities and applications compared to its methyl, ethyl, or butyl analogs.
Propriétés
IUPAC Name |
4-propyl-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-2-3-6-5-10-7(4-9)8-6/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKMEYOBTWLPJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CSC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521192.png)


![N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1521198.png)
![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}acetate](/img/structure/B1521200.png)




![Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1521207.png)

![4-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1521211.png)

